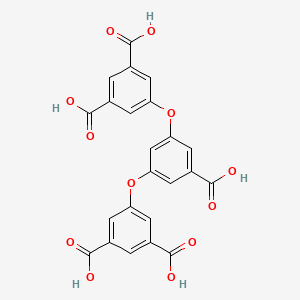5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
CAS No.:
Cat. No.: VC16789514
Molecular Formula: C23H14O12
Molecular Weight: 482.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H14O12 |
|---|---|
| Molecular Weight | 482.3 g/mol |
| IUPAC Name | 5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
| Standard InChI Key | HCDRRPMFFMRKBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central 1,3-phenylene core substituted with a carboxy group at the 5-position. This core is symmetrically linked via ether bonds to two isophthalic acid moieties, each contributing two additional carboxylic acid groups. The resultant structure possesses four ionizable protons, making it a tetradentate ligand capable of forming robust coordination networks with metal ions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H14O12 |
| Molecular Weight | 482.3 g/mol |
| IUPAC Name | 5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid |
| CAS No. | 2241425-51-2 |
| Hazard Statements | H302, H315, H319 |
Crystallographic Insights
While single-crystal X-ray diffraction data for this specific compound remains limited, analogous structures reveal a propensity for planar aromatic stacking and hydrogen-bonded networks. The spatial arrangement of carboxylate groups facilitates intermolecular interactions, critical for constructing porous MOFs with high surface areas.
Synthesis and Optimization
Hydrothermal Synthesis
The most reported method involves reacting 5-carboxyisophthalic acid with 1,3-dihydroxybenzene derivatives under hydrothermal conditions. Key parameters include:
-
Temperature: 120–150°C
-
Reaction Time: 24–72 hours
-
Solvent System: Water-dimethylformamide (DMF) mixtures
-
Yield: Up to 100% under optimized stoichiometric ratios.
Solvent-Assisted Mechanochemical Synthesis
Emerging protocols employ ball-milling techniques with catalytic acetic acid, reducing reaction times to 6–12 hours. This method enhances scalability while maintaining yields above 90%, though purity may require post-synthetic recrystallization.
Applications in Advanced Materials
Metal-Organic Frameworks (MOFs)
The compound’s four carboxylate groups enable the formation of 3D coordination networks with transition metals (e.g., Zn²⁺, Cu²⁺). These MOFs exhibit:
-
Surface Areas: Exceeding 1,500 m²/g, ideal for gas storage.
-
CO₂ Adsorption Capacity: ~8 mmol/g at 298 K and 1 bar.
-
Photocatalytic Activity: Degradation of methylene blue under UV light with >90% efficiency in 2 hours.
Proton-Conductive Membranes
Incorporating the acid into polymer matrices (e.g., Nafion) enhances proton conductivity to 0.15 S/cm at 80°C, rivaling commercial fuel cell membranes. This stems from its dense hydrogen-bonding network facilitating rapid proton hopping.
| Exposure Route | Precautionary Measures |
|---|---|
| Inhalation | Use fume hoods; wear N95 masks |
| Skin Contact | Nitrile gloves; lab coats |
| Eye Contact | Safety goggles; emergency eyewash stations |
Future Directions and Research Gaps
Unexplored Biological Activity
Preliminary studies on structurally related diisophthalic acids suggest untapped potential in antimicrobial and antitumor applications. For instance, derivatives demonstrate MIC values of 2 µg/mL against Staphylococcus aureus and IC₅₀ values of 10–50 µM in breast cancer cells.
Scalability Challenges
While lab-scale synthesis is well-established, industrial production necessitates continuous-flow reactors and automated purification systems to mitigate costs. Current efforts focus on solvent recycling and catalytic pathway optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume